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Compound of Interest

Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B13909241 Get Quote

A Note on the Compound Name: The compound "2-Chloro-N6-(2-hydroxyethyl)adenosine"

(CAS 948298-76-8) is listed by chemical suppliers as a purine nucleoside analog with potential

anticancer activity.[1][2] However, detailed experimental protocols and signaling pathway data

for this specific chlorinated compound are not readily available in the public domain. In

contrast, extensive research has been conducted on its parent compound, N6-(2-

hydroxyethyl)adenosine (HEA). This document provides detailed application notes and

experimental protocols based on the well-characterized activities of HEA, which is a

physiologically active compound found in Cordyceps cicadae.[3][4][5]

Introduction
N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative with a range

of documented biological activities, including anti-inflammatory, neuroprotective, and anti-

cancer effects.[6][7] It has been shown to modulate key cellular signaling pathways involved in

stress responses and disease progression, making it a compound of significant interest for

researchers in pharmacology and drug development. These application notes provide an

overview of HEA's mechanisms of action and detailed protocols for its experimental use.

Key Signaling Pathways Modulated by HEA
HEA has been demonstrated to exert its biological effects through the modulation of several

critical signaling pathways:
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Endoplasmic Reticulum (ER) Stress Pathway: HEA protects cells from ER stress induced by

agents like nonsteroidal anti-inflammatory drugs (NSAIDs). It attenuates the unfolded protein

response (UPR) by downregulating the expression of key mediators such as GRP78, ATF6,

PERK, IRE1α, and CHOP.[3][4][5]

TGF-β1/Smad Pathway: In models of renal interstitial fibrosis, HEA has been shown to inhibit

the activation of fibroblasts and reduce the accumulation of extracellular matrix by

suppressing the TGF-β1/Smad signaling pathway.[8][9]

NF-κB Signaling Pathway: HEA exhibits potent anti-inflammatory effects by inhibiting the

TLR4-mediated NF-κB signaling pathway. This leads to a reduction in the production of pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][9][10]

Apoptosis and Autophagy Pathways: In cancer cell lines, HEA can induce caspase-

dependent apoptosis and autophagy, often linked to the induction of ER stress and the

production of reactive oxygen species (ROS).[6][11]

Data Presentation
Table 1: In Vitro Efficacy of HEA in Cellular Models
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Cell Line
Experimental
Model

Key
Parameters
and
Concentration
s

Observed
Effect

Reference

HK-2 (Human

Kidney Proximal

Tubular Cells)

NSAID-Induced

ER Stress

10-20 µM HEA

pretreatment for

24h against

Diclofenac (200

µM) or

Meloxicam (400

µM)

Protection

against ER

stress, reduced

ROS production,

and decreased

expression of

ATF-6, PERK,

IRE1α, and

CHOP.[3][4]

[3][4]

SGC-7901 and

AGS (Human

Gastric

Carcinoma Cells)

Cytotoxicity and

Apoptosis

IC50 (48h):

86.66 µM (SGC-

7901), 94.46 µM

(AGS). Apoptosis

induction

observed at 50-

150 µM.

Dose- and time-

dependent

cytotoxicity.

Induction of

apoptosis via ER

stress and

autophagy.[6][12]

[6][12]

RAW 264.7

(Mouse

Macrophage

Cells)

LPS-Induced

Inflammation

Pretreatment

with HEA (5, 10,

20 µg/ml) for 1h

followed by LPS

(1 µg/ml) for 24h.

Significant

reduction in the

production of

TNF-α and IL-1β.

[8]

[8]

NRK-49F (Rat

Kidney Fibroblast

Cells)

TGF-β1-Induced

Fibroblast

Activation

Pretreatment

with HEA (5, 10,

20 µg/ml) for 1h

followed by TGF-

β1 (2.5 ng/ml) for

24h.

Dose-dependent

reduction in the

expression of

Collagen I, α-

SMA, and

Fibronectin.[8]

[8]
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PC12 (Rat

Pheochromocyto

ma Cells)

H₂O₂-Induced

Oxidative Stress

Pretreatment

with HEA (5-40

µM) for 24h

followed by H₂O₂

(100 µM) for 12h.

Increased cell

viability, reduced

LDH release,

and decreased

ROS generation.

[13]

[13]

Table 2: In Vivo Efficacy of HEA in Animal Models
Animal Model Disease Model

Dosing
Regimen

Key Findings Reference

C57BL/6 Mice

Unilateral

Ureteral

Obstruction

(UUO) Induced

Renal Fibrosis

2.5, 5, or 7.5

mg/kg HEA via

intraperitoneal

injection for 14

days.

Dose-dependent

reduction in renal

tubular injury,

fibrosis, and

inflammation.

Suppression of

NF-κB and TGF-

β1/Smad

pathways.[8][9]

[8][9]

BALB/c Nude

Mice

SGC-7901

Gastric

Carcinoma

Xenograft

75 or 100 mg/kg

HEA via oral

gavage for 19

days.

Dose-dependent

inhibition of

tumor growth

(54.66% at 75

mg/kg; 64.90%

at 100 mg/kg).[6]

[6]

Experimental Protocols
Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2
Cells
This protocol is adapted from studies investigating the protective effects of HEA against

NSAID-induced renal cell injury.[3][4]
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Cell Culture: Culture human proximal tubular cells (HK-2) in Keratinocyte Serum-Free

Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

Maintain at 37°C in a humidified atmosphere of 5% CO₂.

HEA Pretreatment: Seed HK-2 cells in appropriate culture plates. Once they reach 70-80%

confluency, replace the medium with fresh medium containing HEA at desired concentrations

(e.g., 10 µM and 20 µM). Incubate for 24 hours.

Induction of ER Stress: After pretreatment, add the NSAID (e.g., Diclofenac at 200 µM or

Meloxicam at 400 µM) to the culture medium containing HEA.

Incubation: Incubate the cells for an additional 24 hours.

Endpoint Analysis:

Cell Viability: Assess cell viability using an MTT assay.

ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-

DA.

Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of

ER stress markers (ATF6, IRE1α, PERK, CHOP) and inflammatory genes (IL1β, NFκB).

Protein Expression: Perform Western blot analysis to measure the protein levels of GRP78

and CHOP.

Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO)
Model
This protocol describes the induction of renal fibrosis in mice to evaluate the therapeutic effects

of HEA.[8][9]

Animals: Use male C57BL/6 mice (20-25 g). Acclimatize the animals for at least one week.

Grouping: Randomly divide mice into groups (n=6 per group): Sham, UUO + Vehicle, and

UUO + HEA (e.g., 2.5, 5, and 7.5 mg/kg).
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Drug Administration: Administer HEA or vehicle via intraperitoneal injection 24 hours before

the UUO surgery and continue daily for 14 days post-operation.

UUO Surgery: Anesthetize the mice. Make a flank incision to expose the left kidney and

ureter. Ligate the left ureter at two points. In sham-operated mice, the ureter is mobilized but

not ligated.

Post-Operative Care: Provide appropriate post-operative care, including analgesics and

monitoring.

Sacrifice and Tissue Collection: At day 14, sacrifice the mice and collect the obstructed

kidneys.

Endpoint Analysis:

Histopathology: Fix kidney sections in 4% paraformaldehyde and embed in paraffin.

Perform H&E, Masson's trichrome, and Picrosirius Red staining to assess tissue injury and

fibrosis.

Immunohistochemistry: Stain kidney sections for markers of fibrosis (e.g., α-SMA,

Fibronectin) and inflammation.

qRT-PCR and ELISA: Homogenize kidney tissue to measure mRNA and protein levels of

inflammatory cytokines (TNF-α, IL-6, IL-1β) and fibrosis-related genes.

Western Blot: Analyze protein extracts for key signaling molecules in the TGF-β1/Smad

and NF-κB pathways (e.g., P-Smad2/3, p-NF-κB).

Protocol 3: In Vitro Cancer Cell Cytotoxicity and
Apoptosis Assay
This protocol is for assessing the anti-cancer effects of HEA on gastric carcinoma cells.[6][11]

Cell Culture: Culture SGC-7901 or AGS human gastric carcinoma cells in appropriate

medium (e.g., RPMI-1640) supplemented with 10% FBS at 37°C and 5% CO₂.

Cytotoxicity Assay (CCK-8/MTT):
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Seed cells in 96-well plates.

After 24 hours, treat cells with various concentrations of HEA (e.g., 0 to 300 µM) for 24,

48, and 72 hours.

Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.

Measure absorbance to determine cell viability and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

Treat cells with HEA (e.g., 50, 100, 150 µM) for 48 hours.

Harvest and wash the cells with PBS.

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI)

according to the manufacturer's protocol.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis: Analyze lysates from HEA-treated cells for the expression of

apoptosis-related proteins (e.g., Caspase-3, -8, -9, -12) and ER stress markers (GRP78,

CHOP, ATF-4).
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Experimental Workflow for In Vitro HEA Analysis
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Caption: General workflow for in vitro experiments with HEA.
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HEA Attenuation of ER Stress Signaling
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Caption: HEA inhibits key mediators of the ER stress pathway.
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HEA Regulation of Inflammatory & Fibrotic Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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